

The Metabolic Fate of Dimethomorph-d8: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dimethomorph-d8*

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Abstract

Dimethomorph, a systemic fungicide widely employed for its efficacy against Oomycete fungi, undergoes extensive metabolic transformation within biological systems. This technical guide provides a comprehensive overview of the metabolic pathways of Dimethomorph, with a specific focus on the anticipated metabolic fate of its deuterated isotopologue, **Dimethomorph-d8**. While direct experimental data on the metabolism of **Dimethomorph-d8** is not readily available in the public domain, this guide extrapolates its likely biotransformation based on established metabolic routes of the parent compound and the well-documented kinetic isotope effect associated with deuterium substitution. This document is intended to serve as a foundational resource for researchers engaged in environmental fate studies, toxicology, and the development of related compounds.

Introduction

Dimethomorph is a cinnamic acid derivative that functions by disrupting the formation of fungal cell walls.[1][2] It is a systemic fungicide, meaning it can be absorbed by a plant and transported to other parts, providing comprehensive protection.[2][3] The commercial product is

a mixture of (E)- and (Z)-isomers.[1][3] Understanding the metabolic fate of Dimethomorph is crucial for assessing its environmental impact and potential toxicity. The introduction of a deuterated analogue, **Dimethomorph-d8**, where hydrogen atoms on the morpholine ring are replaced by deuterium, is primarily for its use as an internal standard in analytical chemistry. However, this isotopic labeling has significant implications for its metabolism, which are explored herein.

Known Metabolic Pathways of Dimethomorph

In organisms, Dimethomorph is readily absorbed and extensively metabolized before being excreted.[4] The primary routes of biotransformation involve modifications of the dimethoxyphenyl and morpholine rings.[4][5]

Metabolism in Mammals

Studies in rats have shown that orally administered Dimethomorph is rapidly absorbed and eliminated, primarily through feces.[4] The main metabolic pathways identified are:

- **Demethylation:** One of the two methoxy groups on the dimethoxyphenyl ring is removed.[4][5][6] This results in the formation of phenolic metabolites.
- **Oxidation of the Morpholine Ring:** The morpholine ring can be oxidized at one of the CH₂ groups.[4][5]
- **Degradation of the Morpholine Ring:** The morpholine ring can be opened.[4][6]
- **Conjugation:** The phenolic metabolites can undergo glucuronidation, forming glucuronide conjugates, which are major biliary metabolites.[4][5]

Metabolism in Plants

In plants, the metabolism of Dimethomorph is generally slower than in mammals. The parent compound often remains the most significant residue.[1] The identified metabolic pathways include:

- **Demethylation:** Similar to mammals, demethylation of the dimethoxyphenyl ring occurs, producing metabolites Z67 (meta-desmethyl) and Z69 (para-desmethyl).[1]

- Conjugation: The resulting hydroxylated metabolites can form glucose conjugates.[1]
- Hydrolysis: Hydrolysis of the morpholine amide bond can occur to a lesser extent.[1]

Metabolism in Soil

Microbial action is the primary driver of Dimethomorph degradation in soil.[1] The metabolic processes are similar to those in plants, with demethylation being a key step.[7]

Predicted Metabolic Pathway of Dimethomorph-d8

The deuteration of the morpholine ring in **Dimethomorph-d8** is anticipated to significantly influence its metabolic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus its cleavage requires more energy. This typically leads to a slower rate of reactions involving the breaking of a C-D bond.[8]

Given that oxidation of the morpholine ring is a key metabolic pathway for Dimethomorph, the deuteration in **Dimethomorph-d8** is expected to retard this process. Consequently, the metabolic pathway is likely to be shifted towards other routes that do not involve the cleavage of a C-D bond.

Hypothesized Metabolic Pathway for **Dimethomorph-d8**:

- Dominance of Demethylation: The demethylation of the dimethoxyphenyl ring is predicted to be the major metabolic pathway, as it is unaffected by the deuteration on the morpholine ring. This would likely lead to a higher proportion of desmethyl metabolites compared to the non-deuterated compound.
- Reduced Morpholine Ring Oxidation: The oxidation and subsequent degradation of the morpholine ring will be significantly slower. While not completely inhibited, the formation of metabolites resulting from these pathways will be reduced.
- Conjugation: The desmethyl metabolites of **Dimethomorph-d8** will undergo conjugation, primarily glucuronidation in mammals and glucosylation in plants, similar to the parent compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism and pharmacokinetics of non-deuterated Dimethomorph. This data provides a baseline for predicting the behavior of **Dimethomorph-d8**.

Table 1: Pharmacokinetic Parameters of Dimethomorph in Rats[4]

Parameter	Low Dose (10 mg/kg) - Male	Low Dose (10 mg/kg) - Female	High Dose (500 mg/kg) - Male	High Dose (500 mg/kg) - Female
Biological Half-life	~3 hours	~6 hours	~11 hours	~6 hours

Table 2: Excretion of Dimethomorph in Rats (Single Dose)[4][6][9]

Route	Low Dose	High Dose
Feces	Up to 90%	Decreased absorption
Urine	~7-16%	< 20%
Bile	Major route for fecal excretion	-

Experimental Protocols

The following are generalized experimental protocols for studying the metabolism of Dimethomorph, which can be adapted for **Dimethomorph-d8**.

In Vivo Metabolism Study in Rats

- Dosing: Administer [14C]-labeled Dimethomorph or **Dimethomorph-d8** to rats via oral gavage.[9]
- Sample Collection: Collect urine, feces, and bile (if cannulated) at various time points.[9]
- Sample Preparation: Homogenize and extract samples with appropriate solvents (e.g., acetonitrile, n-hexane).[10]

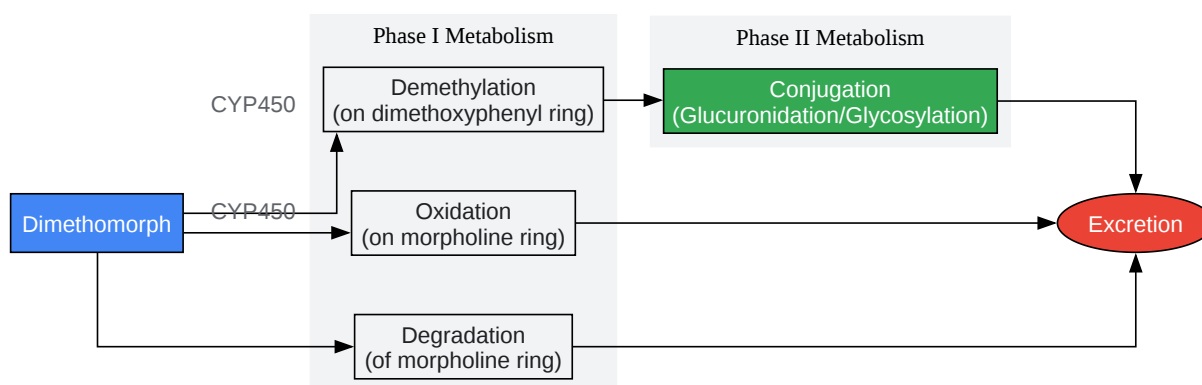
- Analysis: Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][11]

Plant Metabolism Study

- Application: Apply [¹⁴C]-labeled Dimethomorph or **Dimethomorph-d8** to the leaves of the test plants.[1]
- Sample Collection: Harvest plant material at different time intervals.
- Extraction: Extract the plant material with solvents like acetonitrile/water.
- Analysis: Use LC-MS/MS for the identification and quantification of metabolites.

Visualizations

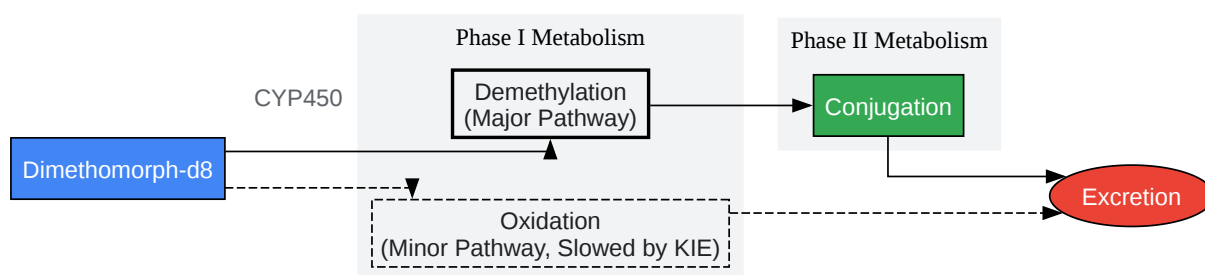
Known Metabolic Pathway of Dimethomorph



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Caption: Major metabolic pathways of Dimethomorph in organisms.

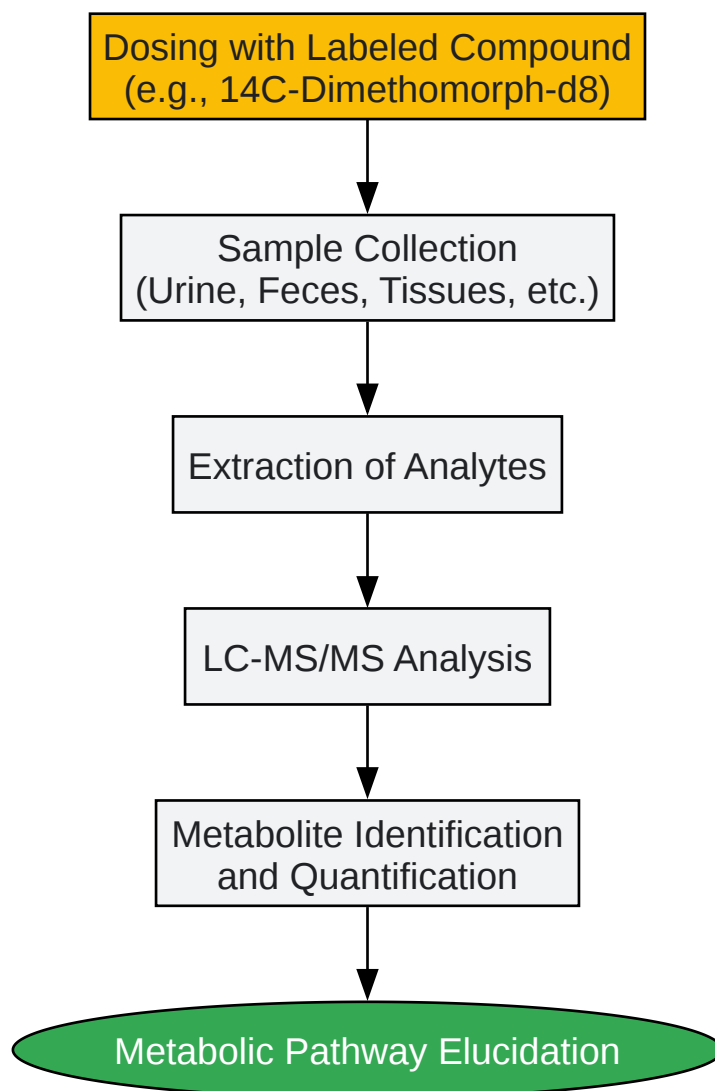
Hypothesized Metabolic Pathway of Dimethomorph-d8



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Caption: Predicted metabolic pathways of **Dimethomorph-d8**, highlighting the kinetic isotope effect.

Experimental Workflow for Metabolism Studies



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Caption: General experimental workflow for investigating the metabolism of **Dimethomorph-d8**.

Conclusion

The metabolism of Dimethomorph is a complex process involving demethylation, oxidation, and conjugation. While direct studies on **Dimethomorph-d8** are lacking, the principles of the kinetic isotope effect provide a strong basis for predicting its metabolic fate. The deuteration of the morpholine ring is expected to slow down its oxidation, leading to a metabolic shift towards demethylation of the dimethoxyphenyl ring. This guide provides a framework for researchers to design and interpret studies on the biotransformation of **Dimethomorph-d8**, which is essential

for a thorough understanding of its environmental and toxicological profile. Further experimental validation is necessary to confirm the hypothesized metabolic pathways.

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